Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate
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Overview
Description
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is an organic compound with the molecular formula C17H22O3 It is characterized by the presence of an ethyl ester group, a ketone group, and a highly substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate can be achieved through several methods. One common approach involves the reaction of 2,3-dichloropropionic acid with acetic anhydride . The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and ketone formation are applicable. Large-scale production would likely involve optimized reaction conditions, including the use of catalysts and controlled temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of multiple methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with a phenyl group instead of a pentamethylphenyl group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar ester and ketone functionality but with a different ring structure.
Uniqueness
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is unique due to the presence of the highly substituted pentamethylphenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
ethyl (E)-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate |
InChI |
InChI=1S/C17H22O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h8-9H,7H2,1-6H3/b9-8+ |
InChI Key |
HAJUURKPOBXIJT-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=C(C(=C(C(=C1C)C)C)C)C |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=C(C(=C(C(=C1C)C)C)C)C |
Origin of Product |
United States |
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